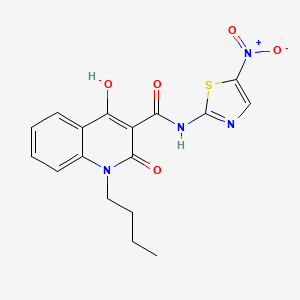

![molecular formula C11H10N4S B604671 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 353786-74-0](/img/structure/B604671.png)

6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound. It contains a total of 28 bonds, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 N hydrazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives were synthesized by subjecting 2-methylaniline and 2-ethylaniline to the Sandmeyer reaction to give 7-methyl and 7-ethyl isatins. These isatins were then subjected to the bromination reaction with N-bromosuccinimide (NBS) using eco-friendly PEG-400 as solvent at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings. It also contains 1 N hydrazine .Chemical Reactions Analysis

In the synthesis process, the condensation reaction with thiosemicarbazide using dioxane as solvent and potassium carbonate as alkali was used to successfully synthesize a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . More detailed physicochemical, thermodynamic, and other property data can be obtained from a real-time chemical predictor based on an advanced QSPR .Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

Recent advancements in the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives highlight the significant interest in developing functionalized heterocycles due to their applications in medicinal, pharmacological, and biological fields. These compounds have shown versatility in reactions towards electrophilic and nucleophilic reagents under various conditions, indicating their potential as vital probes for drug development and bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Activities and Applications

The triazine scaffold, including compounds structurally related to 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, has been noted for its broad spectrum of pharmacological activities. These include antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. Such activities make these compounds promising candidates for the development of new therapeutic agents. Specifically, triazine derivatives have been explored for their potential in drug development, showcasing the versatility and wide applicability of these heterocyclic compounds in addressing various health conditions (Verma, Sinha, & Bansal, 2019).

Mechanism of Action

Target of Action

The primary target of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions is so strong that the addition of Fe2+ can abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Pharmacokinetics

Its strong binding affinity for ferrous ions suggests it may have a significant impact on bioavailability .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability. For instance, the mixture of the compound with FeCl2 showed a significant decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Safety and Hazards

Future Directions

Biochemical Analysis

. .

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . These interactions often involve the compound binding to the active site of the enzyme, leading to changes in the enzyme’s activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in laboratory settings are not yet fully known. Similar compounds have been shown to have effects on cellular function over time, including changes in the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet fully known. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

6,8-dimethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-5-3-6(2)8-7(4-5)9-10(12-8)13-11(16)15-14-9/h3-4H,1-2H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXOKIJXOPLJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=NNC(=S)N=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604590.png)

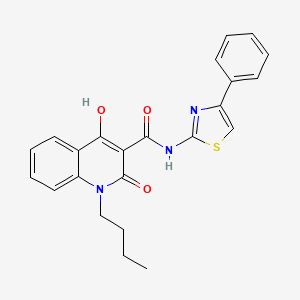

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B604593.png)

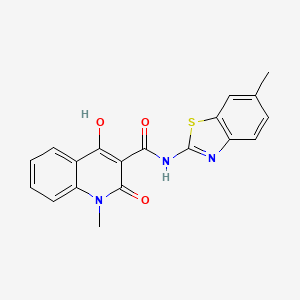

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604594.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)

![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604597.png)

![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![5-(4-Butoxy-phenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604601.png)

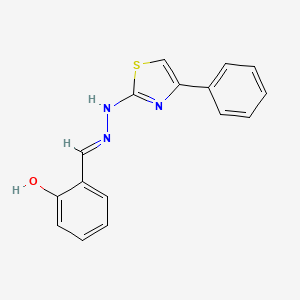

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)

![2-[(9-Ethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-6-nitro-phenol](/img/structure/B604607.png)

![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)